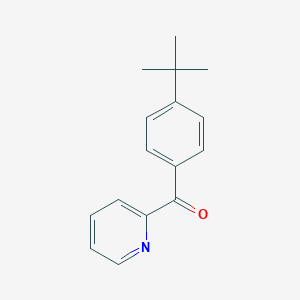

2-(4-tert-Butylbenzoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest in several of the provided papers. For instance, paper describes a transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group at the 4-position. This method involves a regioselective addition of tert-butyl magnesium reagents to pyridine precursors, followed by microwave-assisted aromatization. Similarly, paper details the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These methods could potentially be adapted for the synthesis of "2-(4-tert-Butylbenzoyl)pyridine" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized in several papers. For example, paper discusses the crystal structure of a pyridine derivative with tert-butyl and chlorophenyl groups, where molecules are linked by hydrogen bonds and π-π stacking interactions. Paper provides X-ray crystallographic analysis of a thieno[2,3-c]pyridine derivative, revealing intramolecular hydrogen bonding. These findings suggest that "2-(4-tert-Butylbenzoyl)pyridine" may also exhibit specific structural features such as hydrogen bonding and π-π interactions that could influence its properties and reactivity.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is not extensively covered in the provided papers. However, the synthesis methods described in papers and imply that pyridine derivatives can participate in various chemical reactions, such as nucleophilic addition and Schiff base formation. These reactions could be relevant when considering the chemical reactivity of "2-(4-tert-Butylbenzoyl)pyridine" in different contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are indirectly inferred from the synthesis and structural analyses. For instance, the presence of tert-butyl groups in the molecules discussed in papers and suggests that steric effects could play a significant role in the physical and chemical behavior of these compounds. Additionally, the hydrogen bonding and π-π interactions mentioned in papers and could affect the solubility, melting points, and other physical properties of pyridine derivatives, including "2-(4-tert-Butylbenzoyl)pyridine".

Applications De Recherche Scientifique

Synthesis and Coordination Chemistry

Low-spin and Spin-crossover Iron(II) Complexes

The study by Barbora Brachňaková et al. (2020) utilized derivatives of 2-(4-tert-Butylbenzoyl)pyridine in the synthesis of low-spin and spin-crossover iron(II) complexes. These complexes exhibited temperature and light-triggered spin-crossover behavior, providing insights into the thermal and light-induced spin state switching in coordination chemistry Dalton Transactions.

Heck Coupling Catalysts

A study by S. Ojwach, G. Westman, and J. Darkwa (2007) described the synthesis of palladium complexes incorporating 2-(4-tert-Butylbenzoyl)pyridine and its analogs. These complexes were efficient catalysts for the Heck coupling reaction, a valuable process in organic synthesis for forming carbon-carbon bonds Polyhedron.

Catalysis and Material Science

Ruthenium(II) Carbonyl Chloride Complexes

Research conducted by Yong Cheng et al. (2009) explored the synthesis of ruthenium(II) carbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes derived from 2-(4-tert-Butylbenzoyl)pyridine. These complexes showed catalytic activities in hydrogen transfer reactions, highlighting their potential in catalytic processes Dalton Transactions.

Dye-Sensitized Solar Cells

Dan Xu et al. (2013) investigated the use of a pyridinyl-functionalized ionic liquid additive derived from 2-(4-tert-Butylbenzoyl)pyridine for enhancing the performance of dye-sensitized solar cells (DSSCs). This approach offered a method to overcome the limitations posed by volatile organic additives, suggesting a path forward for the development of more stable and efficient DSSCs Electrochimica Acta.

Molecular Recognition

DNA Binding Agents

The differential role of the positional isomers of symmetric bis-2-(pyridyl)-1H-benzimidazoles, related to the chemical structure of interest, was analyzed by P. Chaudhuri, B. Ganguly, and S. Bhattacharya (2007). These compounds, akin to the bisbenzimidazole Hoechst 33258, demonstrated specific DNA binding affinities, providing a foundation for understanding the molecular recognition process between such compounds and duplex DNA The Journal of Organic Chemistry.

Orientations Futures

The future directions for “2-(4-tert-Butylbenzoyl)pyridine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. There is a need for a single robust method allowing the selective introduction of multiple functional groups to pyridine . This could open up new possibilities for the development of novel bioactive molecules.

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-16(2,3)13-9-7-12(8-10-13)15(18)14-6-4-5-11-17-14/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJGASQUBZLMKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442137 |

Source

|

| Record name | 2-(4-tert-Butylbenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-tert-Butylbenzoyl)pyridine | |

CAS RN |

157592-45-5 |

Source

|

| Record name | 2-(4-tert-Butylbenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)

![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)

![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)

![4,4'-[(Phenylmethyl)imino]bisbutanenitrile](/img/structure/B123835.png)